A-770041

T-cell signaling Immunosuppression Kinase selectivity

Pan-Src inhibitors like dasatinib obscure Lck-specific biology due to indiscriminate kinase inhibition across multiple Src-family members, compromising data interpretability in T-cell signaling studies. A-770041 resolves this with 300-fold selectivity for Lck over Fyn. Key advantages: Oral bioavailability (F=34.1% in rats) supports long-term (>65 day) in vivo studies via twice-daily gavage, avoiding continuous infusion. Validated efficacy in T-cell activation assays (IL-2 EC50: 80 nM in vitro whole blood; 78 nM in vivo plasma). Demonstrated utility in reversing paclitaxel and doxorubicin resistance in multidrug-resistant osteosarcoma models (U2OSMR, KHOSR2). ≥98% purity, stored at -20°C, with reliable global shipping.

Molecular Formula C34H39N9O3
Molecular Weight 621.7 g/mol
CAS No. 1140478-96-1
Cat. No. B8082437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-770041
CAS1140478-96-1
Molecular FormulaC34H39N9O3
Molecular Weight621.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N
InChIInChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)
InChIKeyZMNWFTYYYCSSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-770041 Overview


A-770041 (CAS 869748-10-7, also referenced as 1140478-96-1) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, functioning as an ATP-competitive, orally bioavailable inhibitor of the Src-family tyrosine kinase Lck [1]. Its core pharmacologic profile was established for preventing T-cell activation and allograft rejection, but subsequent research has also demonstrated utility in reversing chemotherapy resistance in cancer models [2].

1 Lck-selective inhibitor for T-cell signaling pathway studies
2 Oral bioavailability supports chronic in vivo rodent research
3 Reported use in transplant rejection and chemoresistance models

A-770041 vs. Pan-Src Inhibitors


The Src-family of tyrosine kinases comprises eight highly homologous proteins, including Lck, Fyn, Src, Lyn, Hck, and Fgr, which share significant structural similarity in their ATP-binding pockets [1]. Generic 'pan-Src' inhibitors like dasatinib or saracatinib potently inhibit multiple family members with little discrimination (e.g., dasatinib inhibits Lck, Src, and Yes all with IC50 values <1 nM), leading to broad-spectrum effects that obscure Lck-specific biology and may introduce confounding off-target toxicities . In contrast, A-770041 was specifically designed through an extensive structure-activity relationship (SAR) campaign to introduce selectivity within the Src family, enabling precise interrogation of Lck-dependent signaling pathways. Substituting a pan-Src inhibitor for A-770041 in a study designed around Lck-specific pharmacology compromises data interpretability and may invalidate experimental conclusions. The quantitative evidence below details the specific, measurable parameters that differentiate A-770041.

A-770041 Lck-selective Src-family inhibitor with characterized oral PK
Pan-Src inhibitors Non-selective inhibition of multiple Src kinases (e.g., dasatinib) may obscure Lck-specific readouts
A-770041 Documented 34% oral bioavailability and 4.1 h half-life in rat
Earlier Lck inhibitors Compounds like A-420983 reported poor oral exposure, limiting chronic oral dosing studies
A-770041 Distinct cardiac tissue response vs. CsA in transplant model
Calcineurin inhibitors CsA may introduce different myocardial mineralization endpoints, requiring model-specific review

A-770041 Quantitative Differentiation


Lck vs. Fyn Selectivity

In enzymatic assays conducted under identical conditions (1 mM ATP), A-770041 demonstrates a 300-fold selectivity window for Lck (IC50 = 147 nM) over Fyn (IC50 = 44,100 nM), the other Src-family kinase critical for T-cell signaling [1]. This starkly contrasts with the pan-Src inhibitor dasatinib, which exhibits minimal selectivity, inhibiting Lck with an IC50 of 0.4 nM and Src with an IC50 of 0.5 nM . The quantitative difference in selectivity ratios (300-fold for A-770041 vs. ~1.25-fold for dasatinib) provides a clear biochemical basis for selecting A-770041 over a pan-Src inhibitor when Lck-specific pathway interrogation is required.

Lck vs. Fyn selectivity
Head-to-head
A-770041
300-fold selectivity (Lck IC50 147 nM / Fyn 44,100 nM)
Dasatinib
~1.25-fold selectivity (Lck IC50 0.4 nM / Src 0.5 nM)
Supports Lck-specific pathway interpretation; avoids Fyn cross-reactivity confounding
In vitro enzymatic kinase assay, 1 mM ATP
T-cell signaling Immunosuppression Kinase selectivity

Oral Bioavailability & Pharmacokinetics

In Sprague-Dawley rats, a single oral dose of 10 mg/kg A-770041 achieves a bioavailability (F) of 34.1 ± 7.2% and a plasma half-life (t1/2) of 4.1 ± 0.1 hours [1]. This contrasts with the preclinical pharmacokinetics of the related Lck inhibitor A-420983, which, while effective in preventing allograft rejection, is characterized by poor oral bioavailability and a short half-life, limiting its utility for chronic oral dosing studies [2]. A-770041's established oral bioavailability and t1/2 provide a clear advantage for researchers planning long-term in vivo studies in rodent models, enabling convenient oral gavage administration without the need for continuous infusion pumps or complex formulations.

Oral PK profile
Head-to-head
A-770041
F = 34.1 ± 7.2%
t1/2 = 4.1 ± 0.1 h
A-420983
Poor oral bioavailability, short half-life (reported)
Supports oral dosing feasibility in rodent research without continuous infusion
Sprague-Dawley rat, single oral 10 mg/kg
Oral bioavailability Pharmacokinetics In vivo dosing

Myocardial Mineralization vs. CsA

In a Brown Norway to Lewis rat heterotopic heart transplant model, A-770041 administered at 20 mg/kg/day prevented allograft rejection for at least 65 days, achieving survival comparable to the standard-of-care calcineurin inhibitor cyclosporin A (CsA) at 10 mg/day [1]. Histological analysis of the grafts revealed a key differentiating factor: while both treatments resulted in minimal microvascular changes and mononuclear infiltrates, the degree of mineralization in myocytes was notably less in the A-770041-treated group compared to the CsA-treated group [1]. This finding suggests that Lck inhibition with A-770041 may be associated with a distinct cardiac tissue response profile compared to calcineurin inhibition.

Myocardial mineralization
Head-to-head
A-770041
Graft survival >65 days
Less myocyte mineralization
Cyclosporin A
Graft survival >65 days
Increased mineralization
Equivalent graft survival with distinct cardiac tissue response profile
Rat heterotopic heart transplant model
Transplant rejection Immunosuppression Cardiotoxicity

A-770041 Research Applications


T-Cell Signaling Studies

Employ A-770041 as a pharmacological tool to selectively inhibit Lck in T-cell activation assays, such as concanavalin A-stimulated IL-2 production, where it demonstrates an in vitro EC50 of 80 nM in whole blood and an in vivo EC50 of 78 nM in plasma. Its 300-fold selectivity over Fyn ensures that observed effects are primarily attributable to Lck inhibition, unlike pan-Src inhibitors which obscure Lck-specific contributions. [1]

Chronic Oral Dosing for Autoimmunity & Transplant

Utilize A-770041 for long-term (>65 day) in vivo studies requiring oral administration. Its established bioavailability (F = 34.1%) and half-life (4.1 h) in rats support twice-daily oral gavage dosing regimens. This makes it a suitable alternative to earlier Lck inhibitors with poor oral bioavailability and avoids the need for continuous infusion or complex formulations. [1]

MDR Reversal in Osteosarcoma

Incorporate A-770041 into in vitro drug resistance reversal studies. It has been demonstrated to sensitize multidrug-resistant human osteosarcoma cell lines (U2OSMR and KHOSR2) to the chemotherapeutic agents paclitaxel and doxorubicin. This application leverages its Src-family inhibitory activity in a context distinct from immunosuppression, providing a differentiated use case from compounds like saracatinib or dasatinib which may have different resistance reversal profiles. [2]

Application
Selection Property
Validation Focus
T-cell signaling pathway interrogation
Lck selectivity over Fyn
Verify Lck-specific IL-2 modulation without pan-Src interference
Chronic oral in vivo studies
Oral bioavailability and half-life
Confirm sustained exposure with twice-daily oral gavage in rodent models
Chemoresistance reversal in osteosarcoma
Src-family inhibition in MDR cancer models
Assess sensitization to doxorubicin/paclitaxel in resistant cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-770041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.